molecular formula C10H12N2O3S B13069409 Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate

Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate

Cat. No.: B13069409
M. Wt: 240.28 g/mol
InChI Key: CUCBBINKHCIEFQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse biological and pharmacological activities. This compound is characterized by a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and is further functionalized with an ethanol group and a methanesulfonate group. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under metal-free conditions, making it environmentally friendly .

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine derivatives often involves the use of condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of a base, such as sodium acetate, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activity of kinases and other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:

    Imidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity.

    Imidazo[1,2-a]pyridine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Imidazo[1,2-a]pyridine-3-ethylamine: Exhibits significant anticancer activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-3-ylethyl methanesulfonate

InChI

InChI=1S/C10H12N2O3S/c1-16(13,14)15-7-5-9-8-11-10-4-2-3-6-12(9)10/h2-4,6,8H,5,7H2,1H3

InChI Key

CUCBBINKHCIEFQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=CN=C2N1C=CC=C2

Origin of Product

United States

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